molecular formula C10H8BrN3O2 B11799721 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11799721
M. Wt: 282.09 g/mol
InChI Key: MBISYRGPRSYAJM-UHFFFAOYSA-N
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Description

5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is facilitated by copper(I) catalysts under mild conditions, leading to the formation of the triazole ring. The bromine atom and the tolyl group are introduced through subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties .

Scientific Research Applications

5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The bromine atom and tolyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Comparison: Compared to its analogs, 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the position of the bromine atom and the tolyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-2-(3-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16)

InChI Key

MBISYRGPRSYAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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